molecular formula C4H6N2 B14463417 2,3-Diazabicyclo[2.1.1]hex-2-ene CAS No. 72192-13-3

2,3-Diazabicyclo[2.1.1]hex-2-ene

Cat. No.: B14463417
CAS No.: 72192-13-3
M. Wt: 82.10 g/mol
InChI Key: FLMPZLURVMTPKU-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo[2.1.1]hex-2-ene is a bicyclic azo compound known for its unique structure and reactivity. It is characterized by a highly strained bicyclic framework, which makes it an interesting subject for various chemical studies. The compound is often used in photochemical and thermal reactions due to its ability to release nitrogen gas upon decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of diazoalkanes with alkenes under specific conditions. One common method is the photochemical denitrogenation of cyclic azoalkanes, which can be achieved under mild conditions using light as a catalyst . This method is favored for its efficiency and minimal environmental impact, as it falls under the umbrella of green chemistry.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and photochemical reactions are likely employed to produce this compound on a larger scale. The use of light-promoted reactions to achieve high yields with minimal byproducts is a key aspect of its industrial synthesis .

Mechanism of Action

The primary mechanism of action for 2,3-Diazabicyclo[2.1.1]hex-2-ene involves the release of nitrogen gas through denitrogenation. This process is initiated by either light or heat, leading to the formation of highly strained bicyclic structures. The electronic excitation involved in this reaction is typically an n → π* transition . The compound’s reactivity is influenced by hyperconjugative interactions, particularly when halogenated derivatives are involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly strained bicyclic framework and its ability to undergo clean and efficient denitrogenation reactions. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

72192-13-3

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

IUPAC Name

2,3-diazabicyclo[2.1.1]hex-2-ene

InChI

InChI=1S/C4H6N2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2

InChI Key

FLMPZLURVMTPKU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1N=N2

Origin of Product

United States

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